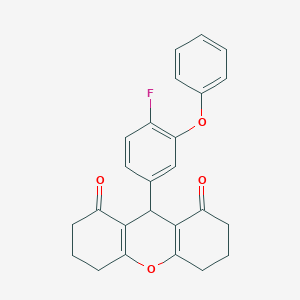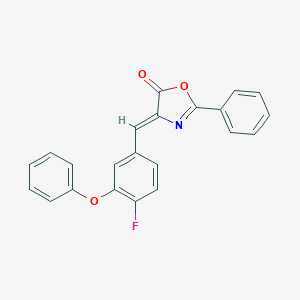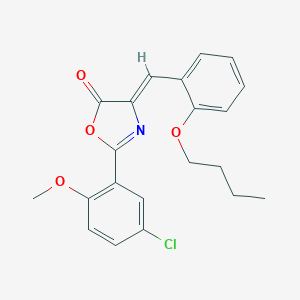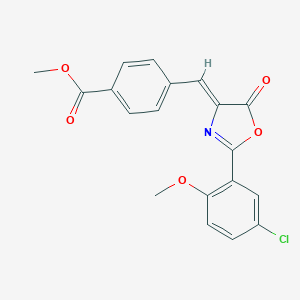![molecular formula C22H15ClN2O4S B299252 (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B299252.png)
(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It is a potent immunosuppressant that has been extensively studied for its therapeutic potential in various autoimmune diseases.
Mécanisme D'action
CP-690,550 selectively inhibits (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, which is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a key signaling molecule involved in the activation and proliferation of these immune cells. By inhibiting (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, CP-690,550 prevents the activation and proliferation of immune cells, leading to a reduction in inflammation and suppression of the immune response.
Biochemical and physiological effects:
CP-690,550 has been shown to be effective in reducing inflammation and suppressing the immune response in various preclinical and clinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in patients with rheumatoid arthritis and psoriasis. CP-690,550 has also been shown to reduce the number of activated T cells and B cells in the peripheral blood of patients with rheumatoid arthritis and psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 is a potent immunosuppressant that can be used to study the role of (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione in immune cell activation and proliferation. It has been used in various preclinical studies to investigate the mechanism of action of (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione inhibitors and their potential therapeutic applications. However, CP-690,550 has some limitations for lab experiments. It is a highly potent inhibitor of (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, which can make it difficult to distinguish between the effects of (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione inhibition and off-target effects. CP-690,550 also has poor solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
For research on CP-690,550 could include investigating its potential in other autoimmune diseases, such as multiple sclerosis and lupus. It could also be used to study the role of (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione in the immune response to viral and bacterial infections. Additionally, new (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione inhibitors with improved pharmacokinetic properties and fewer off-target effects could be developed based on the structure of CP-690,550.
Conclusion:
CP-690,550 is a potent immunosuppressant that has been extensively studied for its therapeutic potential in various autoimmune diseases. It selectively inhibits (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, a key signaling molecule involved in immune cell activation and proliferation. CP-690,550 has shown promising results in reducing inflammation and suppressing the immune response in preclinical and clinical studies. While there are some limitations for lab experiments, CP-690,550 has the potential to be a valuable tool for studying the role of (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione in the immune response and developing new therapies for autoimmune diseases.
Méthodes De Synthèse
CP-690,550 is synthesized using a multistep process involving the reaction of 4-chlorophenyl isothiocyanate with furan-2-carbaldehyde to form a thiosemicarbazone intermediate. The intermediate is then reacted with 2-methylphenylhydrazine and triethylorthoformate to yield the final product. The synthesis of CP-690,550 is a complex process that requires expertise in organic chemistry and careful optimization of reaction conditions.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its therapeutic potential in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential in preventing organ transplant rejection and treating graft-versus-host disease. CP-690,550 has been shown to be effective in reducing inflammation and suppressing the immune response by inhibiting (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, a key signaling molecule involved in immune cell activation and proliferation.
Propriétés
Nom du produit |
(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione |
|---|---|
Formule moléculaire |
C22H15ClN2O4S |
Poids moléculaire |
438.9 g/mol |
Nom IUPAC |
(5E)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H15ClN2O4S/c1-13-4-2-3-5-18(13)25-21(27)17(20(26)24-22(25)28)12-15-8-11-19(29-15)30-16-9-6-14(23)7-10-16/h2-12H,1H3,(H,24,26,28)/b17-12+ |
Clé InChI |
HJOHGVPHNSMMCE-SFQUDFHCSA-N |
SMILES isomérique |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)SC4=CC=C(C=C4)Cl)/C(=O)NC2=O |
SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)SC4=CC=C(C=C4)Cl)C(=O)NC2=O |
SMILES canonique |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)SC4=CC=C(C=C4)Cl)C(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299169.png)
![(5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299170.png)
![2-{2,5-dimethyl-3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299173.png)
![2-{3-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299175.png)




![4-[4-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299182.png)
![4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299183.png)

![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B299187.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B299190.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299192.png)